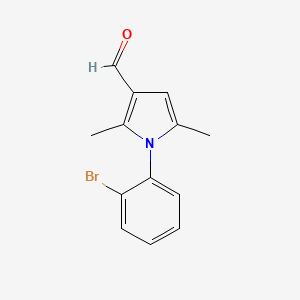
1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
説明
Synthesis Analysis
The synthesis of pyrrole derivatives, including compounds similar to 1-(2-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, often involves innovative methods to incorporate functional groups that enhance the molecule's reactivity and utility. For instance, the use of palladium-catalyzed Sonogashira coupling reactions and subsequent annulation with silver-mediated reactions allows for the functionalization of pyrrole-3-carbaldehydes with diverse substituents, offering a flexible approach to constructing such complex molecules (Wu et al., 2022).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often elucidated using crystallographic techniques, which reveal the arrangement of atoms within the molecule and provide insight into its chemical behavior. For example, the crystal structure analysis of similar compounds has shown the significance of intermolecular interactions in determining the molecule's stability and reactivity (Chumakov et al., 2014).
Chemical Reactions and Properties
Pyrrole compounds can undergo various chemical reactions, including nucleophilic substitution, condensation, and hydrogenation, due to the presence of reactive sites such as the carbaldehyde group. These reactions are crucial for further modifications and applications of the molecule in different chemical contexts (Singh et al., 2014).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The presence of the bromophenyl group, in particular, can affect the compound's polarity and, thus, its solubility in various solvents. Detailed analysis of these properties is essential for understanding the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity towards other chemical species, are defined by its functional groups. The carbaldehyde group, for example, makes it a potential candidate for condensation reactions and other chemical transformations that can lead to the synthesis of complex organic molecules (Gatti et al., 2010).
科学的研究の応用
Chromatographic Separation and Stereodynamics
The novel N-aryl-2,5-dimethylpyrrole-3-carbaldehydes have been synthesized, focusing on their steric properties and chromatographic separation. This research explored the racemization barriers and enantiomer separation, providing insights into the stereodynamics of such compounds (Vorkapić-Furač et al., 1989).
Synthesis and Fluorination Methods
The synthesis of various fluorinated pyrrole derivatives has been a significant focus. Techniques for efficient preparation of 3-fluoropyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes have been developed, offering new pathways for creating fluorinated pyrrole compounds (Surmont et al., 2009).
Computational and Spectroscopic Analysis
A detailed computational and spectroscopic study on pyrrole derivatives has been conducted. This includes the synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate and its characterization using various spectroscopic techniques and quantum chemical calculations (Singh et al., 2014).
Solvatochromic and Single Crystal Studies
The study of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde through solvatochromic and single-crystal analysis has been conducted. This research offers insights into the photophysical properties and solvatochromic behavior of pyrrole derivatives (Singh et al., 2013).
Synthesis of Intermediates for Chemical Transformation
The synthesis of 1-aroylmethylpyrroles as intermediates for further chemical transformation has been investigated. This research contributes to the understanding of creating pyrrole-based compounds for various chemical applications (Karousis et al., 2008).
Luminescent Polymers Incorporating Pyrrole Derivatives
Research into the synthesis and properties of highly luminescent polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units reveals the potential of pyrrole derivatives in creating new materials with unique optical properties (Zhang & Tieke, 2008).
特性
IUPAC Name |
1-(2-bromophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-9-7-11(8-16)10(2)15(9)13-6-4-3-5-12(13)14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLVJTIMOZSLLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2Br)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358228 | |
| Record name | 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
662154-13-4 | |
| Record name | 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



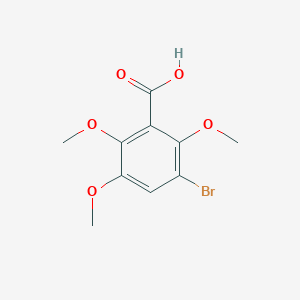
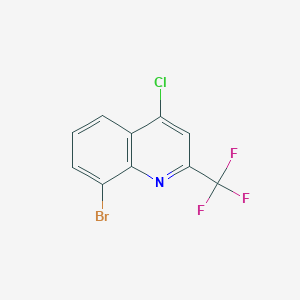

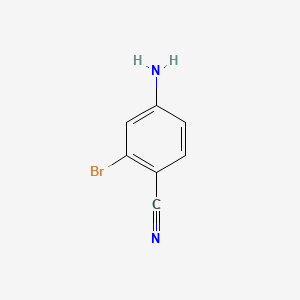
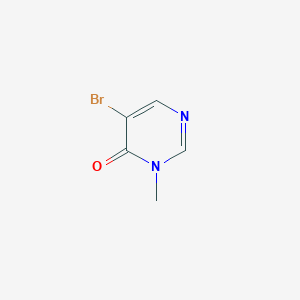
![3-amino-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1268564.png)
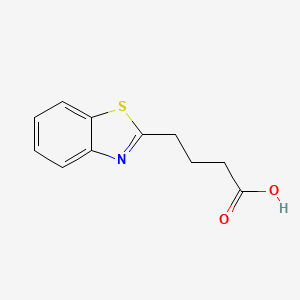

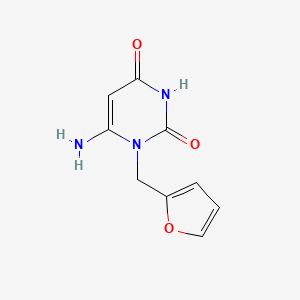

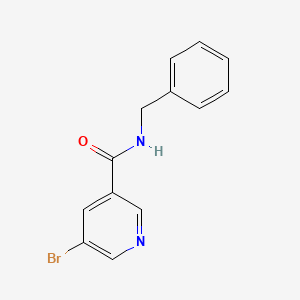
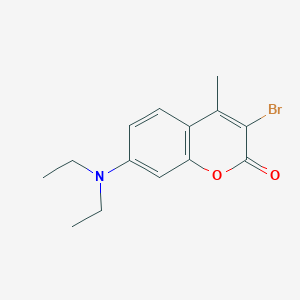

![(5-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B1268574.png)